3-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with a thiazole ring and a sulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with thionyl chloride, followed by the addition of ammonia or amines.
Attachment of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving α-haloketones and thiourea.
Sulfonylation of Piperazine: The piperazine ring is sulfonylated using sulfonyl chlorides under basic conditions.
Final Coupling: The final step involves coupling the sulfonylated piperazine with the benzamide-thiazole intermediate under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and piperazine moiety can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups in the acetyl and benzamide moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole and piperazine rings.
Reduction: Alcohol derivatives of the acetyl and benzamide moieties.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(pyridin-2-yl)benzamide: Similar structure but with a pyridine ring instead of a thiazole ring.
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(imidazol-2-yl)benzamide: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of the thiazole ring, which can confer specific electronic and steric properties that influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-12(21)19-6-8-20(9-7-19)26(23,24)14-4-2-3-13(11-14)15(22)18-16-17-5-10-25-16/h2-5,10-11H,6-9H2,1H3,(H,17,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEMFAPWAGSRTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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